6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of benzylpiperazine with an intermediate triazine compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through further substitution reactions, typically using chlorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Studied for its potential therapeutic effects, including anticancer and antipsychotic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety and exhibits similar biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and a triazole core, showing comparable antimicrobial properties.
Uniqueness
The uniqueness of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24ClN7 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7/c22-17-8-4-5-9-18(17)24-21-26-19(25-20(23)27-21)15-29-12-10-28(11-13-29)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H3,23,24,25,26,27) |
InChI Key |
PGJAIXNBCZNPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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